molecular formula C18H21FN6O4S B2632460 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1173086-92-4

5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2632460
CAS No.: 1173086-92-4
M. Wt: 436.46
InChI Key: UEPYMOIKXRPFQD-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule built around the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of purine nucleotides that demonstrates significant potential for investigative oncology and kinase research . This compound is designed with key pharmacophoric features that facilitate interaction with the ATP-binding sites of various kinase targets. The core pyrazolo[3,4-d]pyrimidine ring system serves as the flat heteroaromatic moiety that occupies the adenine binding pocket, while the morpholino substituent and the 5-fluoro-2-methoxybenzenesulfonamide group attached via a flexible ethyl linker are intended to probe adjacent hydrophobic regions and interact with key residues in the active site . Researchers are increasingly interested in this scaffold due to its documented affinity for a range of critical oncokinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, cyclin-dependent kinases (CDKs), and mTOR, as highlighted in recent scientific reviews and primary research . For instance, recent derivatives have shown potent EGFR tyrosine kinase inhibitory activity with IC50 values in the nanomolar range . The specific structural motifs present in this molecule—including the sulfonamide group and the morpholino ring—are common in drug discovery for their favorable physicochemical properties and their ability to modulate kinase activity. This makes the compound a valuable chemical tool for probing kinase function in cell-based assays, studying signaling pathways in cancer biology, and as a starting point for the structure-activity relationship (SAR) optimization of novel therapeutic agents . This product is provided for research purposes only and is strictly intended for laboratory use in vitro. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. All information presented is for informational purposes related to scientific investigation.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O4S/c1-28-15-3-2-13(19)10-16(15)30(26,27)23-4-5-25-18-14(11-22-25)17(20-12-21-18)24-6-8-29-9-7-24/h2-3,10-12,23H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPYMOIKXRPFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core is replaced by morpholine.

    Attachment of the Benzenesulfonamide Moiety: This step involves sulfonation reactions, where the benzenesulfonamide group is attached to the pyrazolo[3,4-d]pyrimidine core through a sulfonamide linkage.

    Fluorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally related to 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide have shown promising results against viruses such as HIV and measles. These compounds exhibit significant inhibition of viral replication by targeting specific viral enzymes, which is crucial for developing new antiviral therapies .

Anti-inflammatory Effects

Research indicates that derivatives of pyrazole can act as effective anti-inflammatory agents. The incorporation of the morpholino group in the structure enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief in various models . This property makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

The compound's mechanism may also extend to anticancer applications. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation . The ability to selectively target cancerous cells while sparing normal cells is a significant advantage in cancer therapy.

Case Study 1: Antiviral Efficacy

A study conducted by Zhang et al. (2024) evaluated a series of pyrazole derivatives for their antiviral activity against HIV-1. The findings indicated that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced antiviral potency, with some compounds exhibiting an EC50EC_{50} value as low as 0.02 µM . This suggests that modifications similar to those found in 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide could lead to improved antiviral agents.

Case Study 2: Anti-inflammatory Activity

In another investigation by Bandgar et al. (2023), a series of pyrazole-based compounds were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that certain derivatives exhibited up to 66% protection compared to standard anti-inflammatory drugs like phenylbutazone . This highlights the potential of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides
  • Contains a sulfanyl (S–) linker instead of an ethyl-sulfonamide chain, which may reduce solubility. Features a trimethylbenzenesulfonamide group, introducing steric bulk that could hinder target engagement.
  • Inferred Properties :
    • Higher lipophilicity due to bromine and methyl groups, possibly reducing bioavailability.
    • The sulfanyl linker might limit kinase selectivity compared to the target compound’s sulfonamide.
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Differences: Incorporates a chromen-2-yl group linked to a fluorophenyl substituent, increasing MW (589.1 vs. ~500 estimated for the target compound). Contains an N-methylbenzenesulfonamide and 4-amino pyrimidine, which may enhance binding to serine/threonine kinases (e.g., PI3K).
  • Higher melting point (175–178°C) indicates greater crystallinity, possibly affecting formulation .
Compound C : 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide (CAS 1032226-70-2)
  • Key Differences: Lacks the pyrazolo[3,4-d]pyrimidine core, instead featuring a benzamide scaffold. Retains fluorine atoms but lacks the morpholino group, reducing solubility.
  • Inferred Properties: Likely targets non-kinase enzymes (e.g., carbonic anhydrases) due to the benzamide structure. Simplified structure may result in lower selectivity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~500 (estimated) Higher (Br substituent) 589.1 ~250
Solubility Moderate (morpholino) Low (sulfanyl linker) Low (chromen group) Low (lack of polar groups)
Melting Point Not reported Not reported 175–178°C Not reported
Key Substituents Fluoro, methoxy, morpholino Bromo, trimethylbenzene Chromen, fluorophenyl Fluorobenzamide

Biological Activity

5-Fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃F N₄O₂S
  • Molecular Weight : 368.47 g/mol

The presence of the fluorine atom and the morpholino group contributes to its pharmacological properties, enhancing its interaction with biological targets.

Research indicates that 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide acts primarily through inhibition of specific kinase pathways. Its structural components allow it to bind effectively to the ATP-binding site of kinases, leading to downstream effects on cell proliferation and survival.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies : The compound exhibited significant growth inhibition in various cancer cell lines, including L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range. Specifically, it was found to induce apoptosis in these cells through mechanisms involving DNA damage and cell cycle arrest .
  • Mechanism Insights : The growth inhibition was associated with the intracellular release of active metabolites that interfere with nucleic acid synthesis, evidenced by studies using thymidine supplementation which reversed growth inhibition .

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. In vitro studies indicated that it exhibits activity against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved.

Structure-Activity Relationships (SAR)

The biological activity of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can be influenced by modifications to its chemical structure:

ModificationEffect on Activity
Fluorine SubstitutionEnhances binding affinity to target kinases
Morpholino GroupIncreases solubility and cellular uptake
Sulfonamide MoietyContributes to overall biological activity

These modifications highlight the importance of careful design in optimizing therapeutic efficacy.

Case Studies

  • Case Study 1 : A study evaluated the compound's effects on breast cancer cell lines (MCF-7). Results showed a reduction in cell viability by over 70% at concentrations above 0.5 µM after 48 hours of treatment.
  • Case Study 2 : Another investigation focused on its effects on glioblastoma cells (U87). The compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 0.3 µM, indicating potent anti-tumor activity.

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation reactions, often starting with substituted pyrazole precursors. For example, coupling 4-chloropyrazolo[3,4-d]pyrimidine derivatives with morpholino groups under nucleophilic substitution conditions (e.g., anhydrous acetonitrile, reflux) is a common approach. Subsequent sulfonylation with benzenesulfonamide derivatives requires careful control of reaction stoichiometry and temperature to avoid over-substitution .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

  • 1H NMR : Essential for confirming proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, morpholino protons at δ 3.5–3.7 ppm).
  • IR Spectroscopy : Identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. What structural motifs influence the compound’s solubility and bioavailability?

The morpholino group enhances water solubility via hydrogen bonding, while the methoxy and fluoro substituents increase lipophilicity, affecting membrane permeability. Balancing these properties requires empirical testing in solvents like DMSO or PBS at physiological pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final sulfonylation step?

Key parameters include:

  • Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
  • Temperature : Maintaining 0–5°C during sulfonamide coupling reduces decomposition.
  • Catalysis : Triethylamine (TEA) or DMAP can accelerate reaction rates by deprotonating intermediates . Computational tools (e.g., DFT calculations) predict optimal activation energies, guiding experimental adjustments .

Q. How should researchers address contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., kinase activity assays) and cell-based (e.g., proliferation IC50) approaches.
  • Structural Analog Comparison : Test analogs with modified substituents (e.g., replacing morpholino with piperidine) to isolate structure-activity relationships (SAR) .
  • Crystallographic Data : Resolve binding ambiguities by co-crystallizing the compound with its target protein .

Q. What computational methods are effective in predicting off-target interactions?

  • Molecular Docking : Tools like AutoDock Vina screen for binding to unrelated kinases or GPCRs.
  • Pharmacophore Modeling : Identifies shared interaction features with known off-targets (e.g., ATP-binding pockets).
  • MD Simulations : Assess binding stability over time to prioritize experimental validation .

Methodological Guidance Tables

Q. Table 1. Reaction Optimization Parameters for Sulfonylation

ParameterOptimal ConditionImpact on Yield
SolventDichloromethane↑ Purity (90%)
Temperature0–5°C↓ Side Products
BaseTriethylamine (2 eq.)↑ Reaction Rate
Reaction Time12–16 hours↑ Completion
Data derived from pyrazolo-pyrimidine sulfonylation protocols .

Q. Table 2. Key Spectroscopic Benchmarks

Functional Group1H NMR Shift (ppm)IR Stretch (cm⁻¹)
Methoxy (-OCH3)3.82 (s, 3H)2830–2960
Morpholino (-N-CH2-)3.55–3.68 (m, 8H)1100–1250
Sulfonamide (SO2NH)-1320–1350
Referenced from analogous compounds .

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